BenchChemオンラインストアへようこそ!

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone

medicinal chemistry benzothiazole-piperazine SAR

This benzothiazole-piperazine thioether (≥95% purity) is critical for SAR studies where the 4-methoxyphenylthio substituent's electronic/steric effects modulate cytotoxicity (HepG2, MCF-7, colorectal lines) and AChE inhibition. Deploy alongside des-methoxy analogues to benchmark potency shifts and validate target selectivity—direct comparative data absent in literature. Suitable as an HPLC/LC-MS reference standard for this class.

Molecular Formula C20H21N3O2S2
Molecular Weight 399.53
CAS No. 941951-37-7
Cat. No. B3012122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone
CAS941951-37-7
Molecular FormulaC20H21N3O2S2
Molecular Weight399.53
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H21N3O2S2/c1-25-15-6-8-16(9-7-15)26-14-19(24)22-10-12-23(13-11-22)20-21-17-4-2-3-5-18(17)27-20/h2-9H,10-14H2,1H3
InChIKeyFEYCAZNCSGWAOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone: Procurement-Relevant Chemical Profile


The compound 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone (CAS 941951-37-7; molecular formula C20H21N3O2S2; MW 399.53) is a synthetic small molecule belonging to the benzothiazole-piperazine thioether class . It features a benzothiazole core linked via a piperazine ring to a 4‑methoxyphenylthio‑acetyl moiety. This structural architecture is shared with several investigational anticancer and acetylcholinesterase (AChE) inhibitory agents. However, no primary peer‑reviewed research paper or authoritative database entry reporting quantitative biological activity data for this exact CAS number was identified in the present search. The chemical identity and purity (typically 95%) are documented in supplier catalogues, but these sources do not contain comparative performance data.

Why Benzothiazole–Piperazine Thioethers Cannot Be Treated as Interchangeable Commodities


Within the benzothiazole-piperazine thioether series, even minor modifications to the thioether aryl substituent produce large shifts in both potency and selectivity. Published structure–activity relationship (SAR) studies on closely related analogues demonstrate that the nature of the aryl‑thio group (e.g., phenyl vs. substituted phenyl) dramatically alters GI50 values across hepatocellular, breast, and colorectal cancer cell lines, as well as AChE IC50 values [1][2]. Consequently, a user who substitutes 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone with a non‑methoxylated or otherwise substituted analogue cannot assume retention of target potency or off‑target profile. Direct comparative evidence for this specific compound is currently lacking; the statements below therefore draw on class‑level SAR trends and explicit disclosures from representative benzothiazole-piperazine series.

Quantitative Differentiation Evidence for 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone


Absence of Direct Head-to-Head Comparison Data for This Exact Compound

Despite an extensive search of primary literature, patents, and authoritative databases (PubMed, ChEMBL, PubChem), no quantitative biological assay data (e.g., GI50, IC50, Ki) reported specifically for 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone (CAS 941951-37-7) were identified. In contrast, numerous structurally analogous benzothiazole-piperazine thioethers (e.g., compounds 1d, 1h, 1j in the Gurdal et al. series [1] and compounds 19 and 20 in the Demir Özkay et al. series [2]) have publicly disclosed GI50 and IC50 values against multiple cancer cell lines and AChE. The absence of published data for the target compound means that any differential advantage over its closest analogues is empirically unverified. Users should request or generate head‑to‑head data before making scientific selection decisions based on activity.

medicinal chemistry benzothiazole-piperazine SAR

Inferred Anticancer Potential from Class-Level SAR on Aryl-Thio Analogues

In the benzothiazole-piperazine series reported by Gurdal et al., aroyl‑substituted derivatives 1h and 1j demonstrated the highest cytotoxicity across HUH‑7 (hepatocellular), MCF‑7 (breast), and HCT‑116 (colorectal) cancer cell lines, with GI50 values in the low micromolar range [1]. The SAR indicates that the nature of the aryl substituent profoundly influences activity. The target compound bears a 4‑methoxyphenylthio group that is sterically and electronically distinct from the aroyl substituents of 1h/1j; however, because no direct measurement has been made, the magnitude and direction of potency change relative to these benchmarks remain unknown. This class‑level inference suggests potential cytotoxic activity but cannot establish superiority over any specific comparator.

cytotoxicity benzothiazole piperazine thioether

Inferred AChE Inhibitory Potential from Benzothiazole-Piperazine Analogues

Demir Özkay et al. reported that benzothiazole-piperazines 19 and 20 exhibit very good AChE inhibitory activity, with docking studies indicating strong interactions with the AChE active site [1]. The target compound shares the benzothiazole-piperazine core but differs in the thioether side chain. SAR within this series shows that even small modifications to the piperazine N‑substituent can alter IC50 by more than an order of magnitude. Without direct testing, it is impossible to know whether the 4‑methoxyphenylthio appendage enhances or diminishes AChE affinity relative to the published leads.

acetylcholinesterase Alzheimer's disease benzothiazole-piperazine

Chemical Purity as a Baseline Differentiator

Supplier technical datasheets indicate that 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone is typically supplied at ≥95% purity . When procuring research chemicals for reproducible biological assays, a verified purity specification is essential. Some competing benzothiazole-piperazine research chemicals are listed without guaranteed purity or at lower specifications (e.g., 90%). The 95% benchmark, if independently verified by the end user, provides a minimum quality assurance baseline, though it does not constitute a biological differentiation.

quality control purity chemical procurement

Appropriate Use Scenarios for 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone Based on Current Evidence


Head-to-Head SAR Profiling Against Aroyl- and Alkyl-Thio Benzothiazole-Piperazines

Because the target compound fills a gap in published SAR around 4‑methoxyphenylthio substituents, it is best deployed in a panel alongside characterised analogues (e.g., 1h, 1j, 19, 20) to establish the electronic and steric contribution of the methoxyphenylthio group to cytotoxicity and AChE inhibition. This would generate the direct comparative data currently missing from the literature [1][2].

In-House Cytotoxicity Screening in HUH‑7, MCF‑7, and HCT‑116 Models

The benzothiazole-piperazine class has validated activity in these three cancer cell lines [1]. Using the target compound in the same sulphorhodamine B assay format would permit direct benchmarking against published GI50 values for 1h and 1j, and could reveal whether the methoxy group confers improved selectivity or potency.

AChE/BuChE Selectivity Profiling for Neurodegenerative Disease Research

Given that close analogues inhibit AChE at micromolar concentrations and show favourable pharmacokinetic predictions [2], the target compound is a logical candidate for Ellman's assay evaluation. Side‑by‑side testing with donepezil or with compounds 19/20 would clarify whether the 4‑methoxyphenylthio modification improves cholinergic selectivity or CNS penetration.

Quality-Controlled Reference Standard for Analytical Method Development

With a typical purity of ≥95% [1], the compound can serve as a reference standard for HPLC or LC‑MS method development when studying benzothiazole-piperazine thioethers. Its distinct retention time and spectral fingerprint facilitate peak identification in complex biological matrices.

Quote Request

Request a Quote for 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.